methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate
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Overview
Description
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: Chlorination and methoxylation can be performed using reagents like thionyl chloride and methanol, respectively.
Formation of the Butanoate Moiety: This step might involve esterification reactions using reagents like methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, chromenone derivatives are often studied for their potential as anti-inflammatory, antioxidant, and anticancer agents. The specific compound might exhibit similar activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They might be used in the development of new drugs targeting specific diseases.
Industry
Industrially, these compounds can be used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
Uniqueness
The uniqueness of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups can lead to unique interactions with molecular targets.
Properties
Molecular Formula |
C22H19ClO7 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C22H19ClO7/c1-27-13-6-4-5-12(7-13)18(24)9-16(22(26)29-3)14-10-21(25)30-19-11-20(28-2)17(23)8-15(14)19/h4-8,10-11,16H,9H2,1-3H3 |
InChI Key |
DOVMPEAQJDNNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC)C(=O)OC |
Origin of Product |
United States |
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